1-ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride
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Overview
Description
1-ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that belongs to the benzimidazole family This compound is known for its unique structure, which includes a benzene ring fused with an imidazole ring, and an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride typically involves the reaction of 1-ethyl-1H-benzimidazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The final product is typically obtained as a crystalline solid, which is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is the azo compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted benzimidazole derivatives.
Scientific Research Applications
1-ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets in the cell. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of key cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.
Comparison with Similar Compounds
1-ethyl-2-hydrazinyl-1H-1,3-benzodiazole hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
1-methyl-2-hydrazinyl-1H-1,3-benzodiazole: Similar structure but with a methyl group instead of an ethyl group.
2-hydrazinyl-1H-benzimidazole: Lacks the ethyl group, leading to different reactivity and applications.
6-chloro-2-hydrazinyl-1,3-benzoxazole: Contains a chlorine atom and an oxazole ring, resulting in different chemical properties.
Properties
IUPAC Name |
(1-ethylbenzimidazol-2-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c1-2-13-8-6-4-3-5-7(8)11-9(13)12-10;/h3-6H,2,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKFRLIHHULRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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